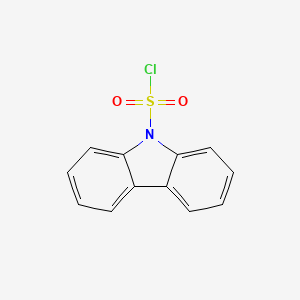
9H-Carbazole-9-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole-9-sulfonyl chloride is a chemical compound that belongs to the class of carbazole derivatives. Carbazole compounds are known for their stable planar conjugated structures and excellent photoelectric properties. The sulfonyl chloride group attached to the carbazole moiety enhances its reactivity, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-9-sulfonyl chloride typically involves the sulfonation of 9H-carbazole followed by chlorination. One common method is the reaction of 9H-carbazole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the nitrogen atom of the carbazole ring . The reaction is usually carried out under controlled temperature conditions to prevent over-sulfonation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazole-9-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The carbazole moiety can undergo oxidation to form carbazole-9-ol or reduction to form dihydrocarbazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Carbazole-9-ol: Formed by oxidation.
Dihydrocarbazole Derivatives: Formed by reduction.
Scientific Research Applications
9H-Carbazole-9-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-Carbazole-9-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can be easily replaced by various nucleophiles, leading to the formation of diverse derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups .
Comparison with Similar Compounds
9H-Carbazole: The parent compound, known for its excellent photoelectric properties and stability.
9H-Fluorene: Another biaryl compound with similar structural features but different electronic properties.
Dibenzothiophene: A sulfur-containing analog with distinct chemical reactivity.
Uniqueness: 9H-Carbazole-9-sulfonyl chloride stands out due to the presence of the sulfonyl chloride group, which significantly enhances its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of functionalized derivatives .
Properties
CAS No. |
58750-82-6 |
|---|---|
Molecular Formula |
C12H8ClNO2S |
Molecular Weight |
265.72 g/mol |
IUPAC Name |
carbazole-9-sulfonyl chloride |
InChI |
InChI=1S/C12H8ClNO2S/c13-17(15,16)14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H |
InChI Key |
ZLQCLADNAUNDLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


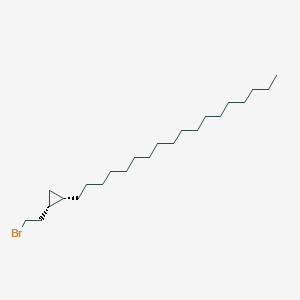
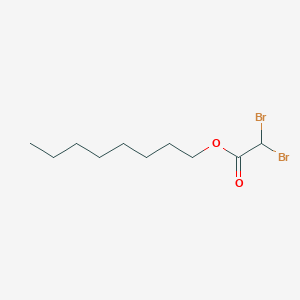
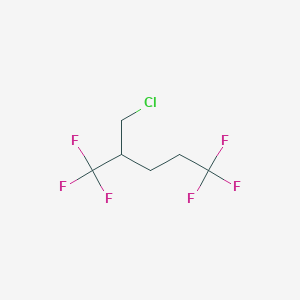
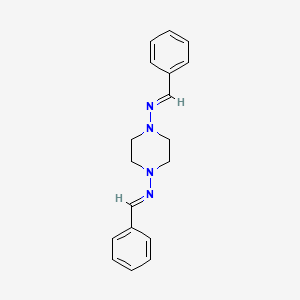
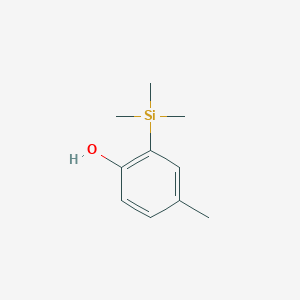
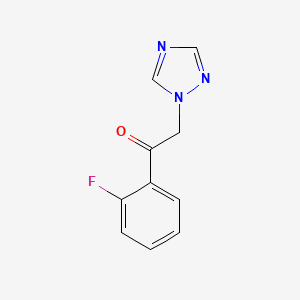

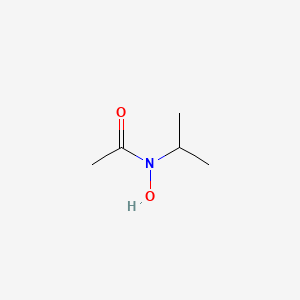
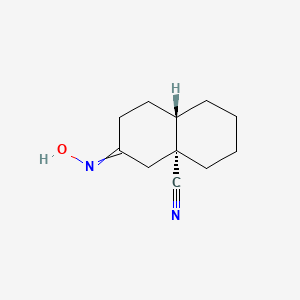
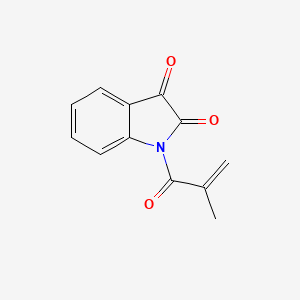
![2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607119.png)
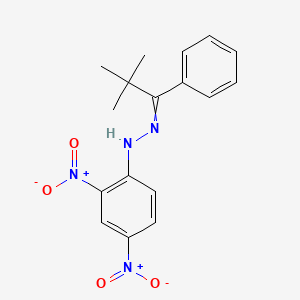
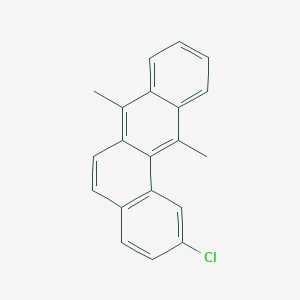
![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)
